N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(16-7-4-14-22-16)18-8-9-19-10-12-20(13-11-19)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJKWZFMVUBFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves the reaction of 4-phenylpiperazine with a furan-2-carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under controlled conditions:
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Ozone-mediated oxidation yields a diketone intermediate, which can further react with nucleophiles (e.g., water or alcohols) to form dihydroxy or dialkoxy derivatives.
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Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the furan ring to a maleic acid derivative, preserving the piperazine and amide functionalities.
Table 1: Oxidation Reaction Conditions
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| O₃ | CH₂Cl₂ | −78°C | Diketone intermediate | 65% | |
| KMnO₄/H₂SO₄ | H₂O | 60°C | Maleic acid derivative | 48% |
Reductive Amination
The piperazine nitrogen participates in reductive amination:
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Reaction with aldehydes (e.g., formaldehyde) and sodium cyanoborohydride (NaBH₃CN) in methanol introduces alkyl substituents to the piperazine group .
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Example : Formylation of the secondary amine produces N-methyl-4-phenylpiperazine derivatives with retained amide functionality .
Key Conditions :
Nucleophilic Substitution
The ethyl linker between the piperazine and amide groups facilitates substitution:
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Halogenation : Treatment with PCl₅ replaces the hydroxyl group (if present) with chlorine, enabling further cross-coupling reactions.
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Thiolation : Reaction with thiourea in ethanol introduces a thiol group, enhancing metal-chelating properties .
Table 2: Substitution Reactions
| Reagent | Product | Application | Yield | Source |
|---|---|---|---|---|
| PCl₅ | Chlorinated derivative | Suzuki coupling precursor | 72% | |
| Thiourea/EtOH | Thiol-functionalized analog | Metal chelation | 58% |
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to yield furan-2-carboxylic acid and 2-(4-phenylpiperazin-1-yl)ethylamine .
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Basic hydrolysis (NaOH, ethanol/water) produces the corresponding carboxylate salt.
Kinetic Data :
Cross-Coupling Reactions
The furan ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents at the furan’s α-position.
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Buchwald-Hartwig amination functionalizes the furan with amine groups, enhancing solubility.
Example Reaction :
Yield: 68% (toluene, 100°C, 12 hours).
Synthetic Pathways
The compound is synthesized via:
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Step 1 : Condensation of 4-phenylpiperazine with 2-chloroethylamine to form 2-(4-phenylpiperazin-1-yl)ethylamine .
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Step 2 : Acylation with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base.
Optimized Conditions :
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Reaction time: 6 hours
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Yield: 84% (after column chromatography).
Stability Under Reactive Conditions
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Thermal stability : Decomposes above 220°C, forming piperazine-derived volatiles and polymeric residues.
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Photostability : UV light (254 nm) induces furan ring opening, necessitating dark storage.
Scientific Research Applications
Neuropharmacological Applications
Neurodegenerative Diseases
Research indicates that N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide exhibits potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its mechanism involves antagonism at adenosine A2A receptors, which play a crucial role in neuroprotection and neuroinflammation modulation .
Analgesic Properties
The compound has been studied for its analgesic properties, which may provide pain relief in various conditions. Similar compounds have demonstrated efficacy in preclinical models, suggesting that this compound could be further explored for pain management therapies.
Antimicrobial Activity
This compound and its derivatives have shown promising antimicrobial properties. Research has documented their effectiveness against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.
Oncology Research
Anticancer Activity
Studies on related compounds indicate that this compound may possess anticancer properties. The furan moiety is known to enhance bioactivity against cancer cells, with some derivatives exhibiting antiproliferative effects.
Table 1: Summary of Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl]furan-2-carboxamide | Structure | Antimicrobial, Anticancer |
| N-[2-(furan-2-carboxamido)-4-(phenylpiperazin)]benzamide | - | Anticancer activity |
| 3-Arylaminobenzofuran Derivatives | - | Antiproliferative effects against cancer cells |
Case Study: Neuroinflammation Imaging
In a study utilizing PET imaging techniques, this compound was employed to visualize neuroinflammation in animal models. The results indicated a significant correlation between receptor binding and inflammation levels, highlighting its potential as a diagnostic tool in neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. In the context of neurological disorders, it acts as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain. This leads to improved cognitive function and memory . The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Core Modifications in Piperazine-Linked Furanamides
The target compound’s piperazine-ethyl-furanamide scaffold is shared with several derivatives in the evidence. Modifications in the arylpiperazine or carboxamide regions significantly influence properties:
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl in compound 13) correlate with higher yields (85%) compared to methoxy-substituted analogs (63% for compound 34), likely due to enhanced electrophilicity in coupling reactions .
- Impact of Linker Length : The ethyl chain in the target compound may offer flexibility between the piperazine and furanamide, whereas hydroxybutyl linkers (e.g., compound 31) reduce yield (45%) due to steric hindrance .
- Salt Formation : Hydrochloride salts are common, with melting points varying by substituent polarity (e.g., 239–240°C for methoxy vs. 265–266°C for dichloro derivatives) .
Pharmacological Relevance of Analogous Compounds
Receptor Affinity and Selectivity
- D3 Receptor Antagonism : Analogs like compound 31 exhibit high affinity for dopamine D3 receptors (Ki < 10 nM) due to the 2,3-dichlorophenylpiperazine moiety, which enhances hydrophobic interactions in the receptor pocket . The target compound’s 4-phenylpiperazine group may similarly target D2/D3 receptors but with lower selectivity.
- Antipsychotic Potential: SIPI6398 (N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)furan-2-carboxamide), a clinical-stage antipsychotic, shares the piperazine-ethyl-carboxamide backbone, suggesting structural compatibility with CNS targets .
Antifungal and Antiviral Activity
- Nitrofuran Derivatives : Compound 3C and related 5-nitrofuran-2-carboxamides show antifungal activity (MIC = 8–32 µg/mL against Candida spp.) via nitro group reduction, generating reactive intermediates that disrupt microbial DNA . The target compound lacks a nitro group, likely reducing such activity.
- SARS-CoV 3CLpro Inhibition: ML188, a non-covalent inhibitor (IC50 = 1.2 µM), utilizes a furanamide-tert-butylphenyl scaffold to bind the protease active site . The target compound’s piperazine group could enhance solubility but may reduce affinity compared to ML188’s hydrophobic tert-butyl substituents.
Physicochemical and Pharmacokinetic Considerations
Solubility and Bioavailability
- Metabolic Stability : Piperazine rings are susceptible to N-dealkylation, but 4-aryl substitution (e.g., 2-methoxyphenyl in compound 34) slows hepatic metabolism, as shown in microsomal studies .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a neuroactive agent. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a furan ring and a piperazine moiety, which are known for their roles in various biological functions. The molecular formula is , with a molecular weight of 365.4 g/mol .
The compound primarily acts as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .
Biological Activity and Pharmacological Evaluation
1. Acetylcholinesterase Inhibition:
Research has shown that this compound exhibits significant inhibitory activity against acetylcholinesterase. This property suggests its potential therapeutic application in treating cognitive decline associated with neurodegenerative disorders.
2. Receptor Binding Affinity:
The compound has also been evaluated for its binding affinity to various receptors, including the Adenosine A2A receptor (A2A AR) . Studies indicate that derivatives containing the piperazine structure demonstrate high affinity for these receptors, which are implicated in neuroprotection and modulation of neurotransmitter release .
Table 1: Summary of Biological Activities
| Activity | Result | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Significant inhibition observed | |
| A2A Receptor Binding Affinity | High affinity noted | |
| Neuroprotective Potential | Promising results in models |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound on neuronal cell lines exposed to neurotoxic agents, it was found that the compound significantly reduced cell death and maintained cellular integrity. This suggests its potential as a therapeutic agent for neuroprotection .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. Key steps include:
- Step 1 : Preparation of the phenylpiperazine intermediate (e.g., 4-phenylpiperazine) through nucleophilic substitution or reductive amination.
- Step 2 : Activation of the furan-2-carboxylic acid using coupling agents like EDCI/HOBt or DCC to form the reactive acyl intermediate.
- Step 3 : Amide bond formation between the activated furan-2-carboxylic acid and the ethyl-linked phenylpiperazine derivative under inert conditions (e.g., dry DMF, nitrogen atmosphere).
- Purification : Recrystallization (e.g., from methanol or ethanol) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) yields pure product. Reported yields range from 40–85% depending on substituents and reaction optimization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- ¹H/¹³C NMR : Peaks corresponding to the phenylpiperazine (δ 2.4–3.5 ppm for piperazine protons), furan ring (δ 6.2–7.6 ppm), and amide carbonyl (δ ~165–170 ppm) confirm connectivity .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) verify the carboxamide group .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves dihedral angles between aromatic rings and hydrogen-bonding networks, as seen in structurally analogous carboxamides .
Advanced Research Questions
Q. What strategies optimize receptor binding affinity and selectivity for this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical:
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the phenylpiperazine or furan rings to modulate steric/electronic interactions with receptors. For example, 2,3-dichloro substitution enhances D3 receptor antagonism .
- Linker Modification : Adjust the ethyl linker length or rigidity (e.g., cyclopropane analogs) to alter conformational flexibility and binding pocket compatibility .
- Assay Design : Radioligand binding assays (e.g., using [³H]spiperone for dopamine receptors) quantify affinity (Kᵢ values), while functional assays (cAMP accumulation) assess agonist/antagonist activity .
Q. How can computational modeling predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses against neurotransmitter receptors (e.g., dopamine D2/D3, serotonin 5-HT₁A). Focus on conserved residues (e.g., Asp110 in D3 receptors for salt-bridge formation with the piperazine nitrogen) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key interactions (e.g., π-π stacking between phenylpiperazine and Phe346 in D3 receptors) .
- Pharmacophore Mapping : Identify essential features (e.g., hydrophobic furan, hydrogen-bond acceptor carboxamide) using tools like Schrödinger’s Phase .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values for receptor binding may arise from differences in membrane preparation or ligand purity .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or trends.
- Control Experiments : Include positive controls (e.g., known antagonists like haloperidol for dopamine receptors) and validate assay specificity via knockout models or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
